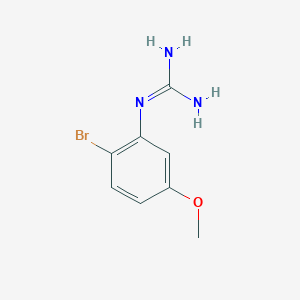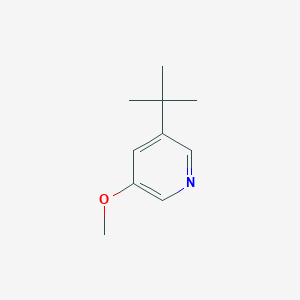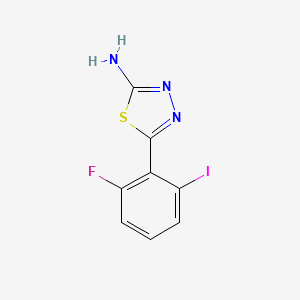
Methyl 5-bromo-3-(dibromomethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-(dibromomethyl)picolinate is a chemical compound with the molecular formula C8H6Br3NO2 and a molecular weight of 387.85 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a picolinate moiety substituted with bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(dibromomethyl)picolinate typically involves the bromination of methyl 3-methylpicolinate. One common method includes the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane at 90°C for 16 hours under an inert atmosphere . The reaction mixture is then filtered and concentrated, followed by purification through column chromatography to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(dibromomethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Scientific Research Applications
Methyl 5-bromo-3-(dibromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(dibromomethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)picolinate: Similar in structure but lacks the additional bromine atoms.
Methyl 5-bromo-3-methylpicolinate: Another related compound with a different substitution pattern.
Uniqueness
Methyl 5-bromo-3-(dibromomethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple bromine atoms makes it particularly useful in various synthetic and research applications.
Properties
Molecular Formula |
C8H6Br3NO2 |
|---|---|
Molecular Weight |
387.85 g/mol |
IUPAC Name |
methyl 5-bromo-3-(dibromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Br3NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3 |
InChI Key |
VONJHBCAHIPMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)
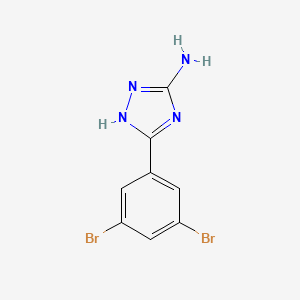
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
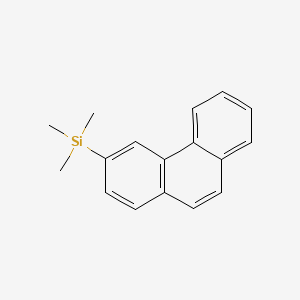
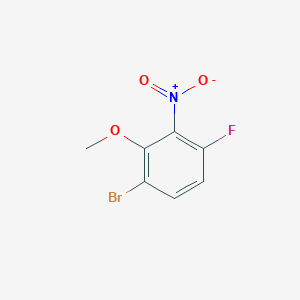
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
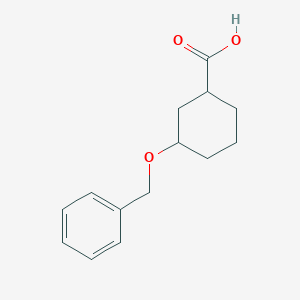
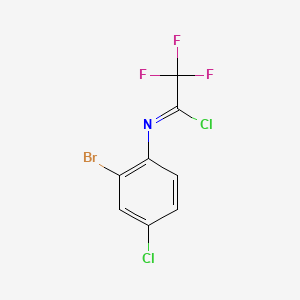

![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
